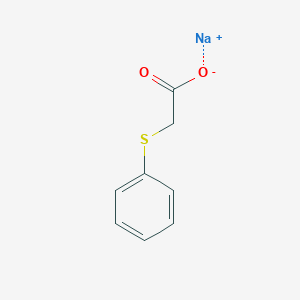

Sodium (phenylthio)acetate

Description

Significance of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, organic substances containing sulfur, are integral to numerous areas of chemical research and industry. britannica.com Their diverse applications range from the development of pharmaceuticals, such as antibiotics like penicillin and sulfa drugs, to the creation of advanced materials like polysulfones and polythiophenes, which possess unique properties like electrical conductivity. britannica.com In agriculture, organosulfur compounds are found in a significant percentage of modern agrochemicals, including fungicides and insecticides. researchgate.net The unique chemical properties of sulfur, including its various oxidation states and its ability to form strong bonds with carbon, contribute to the wide-ranging functionality of these compounds. nih.gov They are also found in numerous natural products and play a crucial role in biological systems, being components of essential amino acids like cysteine and methionine. britannica.com Researchers value organosulfur compounds as versatile reagents for synthesizing new molecules, and they are central to understanding fundamental biological processes and developing new technologies. britannica.comthermofisher.com

Contextualization of Thioether Carboxylates within Modern Organic Chemistry

Thioether carboxylates represent a specific class of organosulfur compounds characterized by a sulfur atom bonded to both an alkyl or aryl group and a carbonyl group via a methylene (B1212753) bridge. This structure imparts a unique combination of properties, making them valuable intermediates in organic synthesis. thermofisher.commdpi.com The thioether linkage can be strategically cleaved or modified, while the carboxylate group offers a handle for various chemical transformations, including esterification and amidation. wikipedia.orgtaylorandfrancis.com The synthesis of thioethers, including thioether carboxylates, is an active area of research, with methods being developed that utilize various catalysts and starting materials to improve efficiency and sustainability. researchgate.netrsc.org These compounds are instrumental in the construction of more complex molecules, finding applications in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com

Overview of Research Trajectories for Sodium (Phenylthio)acetate

This compound, with the chemical formula C₈H₇NaO₂S, is the sodium salt of (phenylthio)acetic acid. chemicalbook.com Current research on this compound and its derivatives primarily focuses on its synthesis and its utility as a building block in organic chemistry.

One significant area of investigation involves the synthesis of related compounds. For instance, the reaction of (phenylthio)acetic acid with other reagents is a route to more complex molecules. niscair.res.in The crystal structures of related metal-(phenylthio)alkanoic acid adducts have also been studied to understand their three-dimensional arrangements. grafiati.com

Furthermore, derivatives of this compound are being explored for their potential applications. For example, ethyl fluoro(phenylthio)acetate has been synthesized and characterized. The reactivity of the thioether and carboxylate functionalities allows for a range of chemical modifications, making these compounds versatile precursors in synthetic chemistry. researchgate.netorgsyn.org

Properties

CAS No. |

1641-35-6 |

|---|---|

Molecular Formula |

C8H7NaO2S |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

sodium;2-phenylsulfanylacetate |

InChI |

InChI=1S/C8H8O2S.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 |

InChI Key |

OYCGIXLICRSQPW-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |

Synonyms |

(Phenylthio)acetic acid sodium salt |

Origin of Product |

United States |

Synthetic Methodologies for Phenylthio Acetate Systems and Derivatives

Precursor Synthesis: (Phenylthio)acetic Acid

The cornerstone for producing sodium (phenylthio)acetate is the synthesis of its acidic precursor, (phenylthio)acetic acid. This is primarily achieved through the formation of a thioether bond, a reaction of significant interest in organic synthesis.

Alkylation Reactions for Thioether Bond Formation

The construction of the carbon-sulfur bond in (phenylthio)acetic acid is most commonly accomplished through nucleophilic substitution reactions. acsgcipr.org In these reactions, a sulfur-based nucleophile attacks an alkyl halide or a similar substrate with a good leaving group. acsgcipr.org This process is analogous to the well-known Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether. masterorganicchemistry.comlibretexts.org In the context of thioether synthesis, a thiolate anion (RS⁻) acts as the nucleophile. libretexts.org

The reaction typically proceeds via an S(_N)2 mechanism, which involves the backside attack of the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. acsgcipr.orgmasterorganicchemistry.com The thiolate anion is generally a potent nucleophile, making this a highly efficient method for forming thioethers. masterorganicchemistry.com

Reactions with Thiophenol and Halogenated Acetates

A specific and widely used application of the aforementioned alkylation strategy for synthesizing (phenylthio)acetic acid involves the reaction between thiophenol and a halogenated acetate (B1210297), most commonly chloroacetic acid or its esters. chemicalbook.comontosight.ai In this reaction, thiophenol is first deprotonated by a base to form the highly nucleophilic thiophenolate anion. masterorganicchemistry.com This anion then readily displaces the halide ion from the α-carbon of the halogenated acetate. ontosight.ai

The reaction is typically carried out in a suitable solvent, and the choice of base is crucial for the efficient generation of the thiophenolate. Common bases used include sodium hydroxide (B78521) and potassium hydroxide. ekb.eg For instance, one method describes the reaction of thiophenol with monochloroacetic acid in the presence of potassium hydroxide in ethanol (B145695) to produce (phenylthio)acetic acid. ekb.egresearchgate.net Similarly, the reaction can be performed with ethyl chloroacetate (B1199739), which yields the corresponding ethyl ester of (phenylthio)acetic acid. ekb.eg

Interactive Data Table: Synthesis of (Phenylthio)acetic Acid Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reflux Time (hrs) | Yield (%) |

| Thiophenol | Monochloroacetic acid | KOH | Ethanol | 2-(phenylthio)acetic acid | 8 | 77 |

| Thiophenol | Ethyl chloroacetate | K₂CO₃ | Acetone | Ethyl 2-(phenylthio)acetate | 4 | - |

Optimization of Synthetic Routes and Reaction Conditions

To enhance the efficiency and yield of (phenylthio)acetic acid synthesis, various optimization strategies have been explored. One significant advancement is the use of phase-transfer catalysis (PTC). acsgcipr.orgcrdeepjournal.org This technique is particularly useful when the reactants are soluble in different, immiscible phases, such as an aqueous and an organic phase. slideshare.netyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile (e.g., thiophenolate) from the aqueous phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. crdeepjournal.orguniv-amu.fr The use of PTC can lead to faster reactions, higher yields, and the use of less hazardous solvents. youtube.com

Another area of optimization involves the reaction conditions for specific synthetic routes. For example, in the synthesis of 2-thiophenyl-5-propionyl phenylacetic acid, a derivative of (phenylthio)acetic acid, specific conditions have been outlined. google.com This includes using solid sodium hydroxide as a catalyst, with a defined weight ratio to the starting material, and controlling the pH and temperature to maximize the yield. google.com The reaction time is also a critical parameter that is optimized to ensure the completion of the reaction. google.com

Synthesis of this compound

Once (phenylthio)acetic acid has been synthesized and purified, it can be readily converted to its corresponding sodium salt.

Salt Formation from (Phenylthio)acetic Acid

This compound is prepared through a straightforward acid-base neutralization reaction. (Phenylthio)acetic acid, being a carboxylic acid, will react with a suitable sodium-containing base, such as sodium hydroxide or sodium bicarbonate, to form the sodium salt and water. ontosight.ai This is a common and high-yielding reaction for the preparation of carboxylate salts. researchgate.net The resulting this compound is an ionic compound and typically exhibits different solubility characteristics compared to its acidic precursor, often being more soluble in water.

Advanced Synthetic Strategies for Phenylthio-Containing Compounds

Beyond the classical methods, more advanced synthetic strategies have been developed for the synthesis of complex molecules containing the phenylthio moiety. These methods offer greater versatility and allow for the introduction of the phenylthio group into a wider range of molecular architectures.

One such strategy involves the rhodium-catalyzed synthesis of organosulfur compounds. nih.gov These methods can utilize disulfides as the sulfur source, which are often less odorous and easier to handle than thiols. nih.gov The catalytic cycle typically involves the cleavage of the S-S bond and the formation of a C-S bond. nih.gov

Another advanced approach is the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid. acs.org This transition-metal-free method allows for the synthesis of thiodifluorooxindole derivatives through a radical tandem reaction. acs.org

Furthermore, electrochemical methods are emerging as a sustainable approach for creating C-S bonds. researchgate.net These techniques can couple the oxidation of biomass with the introduction of a sulfur-containing nucleophile to produce a variety of organosulfur compounds. researchgate.net

Finally, the Willgerodt-Kindler reaction under phase-transfer catalysis conditions provides a pathway to synthesize phenylacetic acids from acetophenones via thiomorpholides, demonstrating the broad utility of the phenylthio group in multi-step syntheses. researchgate.net

Enantioselective Synthetic Approaches of Phenylthio Derivatives

Achieving enantioselectivity—the ability to produce a specific stereoisomer of a chiral molecule—is a critical goal in modern pharmaceutical and chemical synthesis. For phenylthio derivatives, enzymatic methods have proven highly effective.

Lipase-catalyzed reactions are a prominent strategy for the asymmetric synthesis of phenylthio compounds. nih.govjst.go.jp Researchers have successfully employed lipase-catalyzed enantioselective hydrolysis of acyloxymethyl esters to produce both (+) and (-) isomers of methyl 2-(phenylthio)ethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate, a platelet-activating factor antagonist. nih.govjst.go.jp This enzymatic reaction proceeds under mild conditions in an organic solvent, demonstrating a gentle yet effective approach to chirality. nih.gov

Kinetic resolution, another key technique, has been applied to derivatives like trans-2-(phenylthio)cyclohexanol. Using immobilized Candida antarctica B lipase (B570770) (CAL-B) with vinyl acetate as the acylating agent, researchers have achieved excellent enantioselectivity, often exceeding 99%, and high yields for both enantiomers in short reaction times. researchgate.net This highlights the efficiency and precision of biocatalysis in resolving racemic mixtures of phenylthio derivatives. researchgate.net The parallel kinetic resolution of methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate has also been demonstrated as a pathway for the asymmetric synthesis of methyl-cispentacin derivatives, achieving high diastereomeric and enantiomeric excess (>98%). ox.ac.uk

Enantioselective Synthesis of Phenylthio Derivatives

| Method | Enzyme/Catalyst | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| Enantioselective Hydrolysis | Lipase | Acyloxymethyl esters of a 1,4-dihydropyridine (B1200194) derivative | Successful asymmetric synthesis of (+) and (-) isomers of a PAF antagonist. | nih.govjst.go.jp |

| Kinetic Resolution | Immobilized Candida antarctica B Lipase (CAL-B) | trans-2-(phenylthio)cyclohexanol derivatives | Excellent enantioselectivity (>99%) and high yields for both enantiomers. | researchgate.net |

| Parallel Kinetic Resolution | Not Specified | Methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate | Synthesis of (1R,2S,5S)- and (1S,2R,5R)-5-methyl-cispentacin in >98% de and >98% ee. | ox.ac.uk |

Application in Complex Molecule Synthesis Pathways

(Phenylthio)acetate and its related structures are valuable intermediates in the synthesis of more complex molecules, serving as foundational building blocks and key components in the formation of heterocyclic rings.

The (phenylthio)acetate moiety is a versatile precursor in multi-step organic synthesis. Its structure contains multiple functional groups that can participate in a variety of chemical reactions, making it a valuable starting point for creating intricate molecules for pharmaceuticals and materials science. For example, methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate is explicitly identified as a versatile building block for synthesizing more complex organic molecules.

A practical application of this utility is in the synthesis of scopin acetate, where a key step involves the formal transfer of a (phenylthio)-radical to a nonactivated position on a tropine (B42219) skeleton derivative. researchgate.net This demonstrates the ability to use the phenylthio group to introduce functionality at specific sites within a complex structure. Furthermore, derivatives such as cyclohexyl (phenylthio)acetate are prepared as intermediates for use in subsequent synthetic stages. prepchem.com The use of these building blocks is a fundamental strategy in organic synthesis, allowing for the methodical construction of target molecules. thieme.de

Use of Phenylthioacetates as Building Blocks

| Phenylthio Derivative | Complex Molecule Synthesized | Synthetic Utility | Reference |

|---|---|---|---|

| Methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate | 5-methyl-cispentacin | Serves as the chiral precursor after kinetic resolution. | ox.ac.uk |

| Ethyl N-demethyl-3-O-(phenylthio)tropine-N-carboxylate | Scopin Acetate | Enables functionalization via intramolecular phenylthio-radical transfer. | researchgate.net |

| Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate | Various complex organic molecules | Acts as a versatile precursor for pharmaceutical and materials science applications. |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry. (Phenylthio)acetate derivatives are important starting materials for creating these structures.

One method involves the [2+2] cycloaddition reaction between a ketene, prepared in situ from the potassium salt of (phenylthio)acetic acid, and an imine to produce β-lactams. sci-hub.se Another approach is the electrochemical synthesis of oxindoles and 3-oxotetrahydroisoquinolines via the intramolecular cyclization of α-(phenylthio)acetamides. beilstein-journals.org This anodic oxidation process, mediated by a fluoride (B91410) source, demonstrates a modern electrochemical strategy for ring formation. beilstein-journals.org

More broadly, the reaction between thiophenol and ethyl chloroacetate to form ethyl (phenylthio)acetate is a common entry point for synthesizing a variety of sulfur-containing heterocycles. ijpsr.com This intermediate can then be reacted with reagents like thio-semicarbazide to build more complex heterocyclic systems. ijpsr.com Additionally, 3-aminothioacrylic acid amides, which can be derived from phenylthioacetic acid amides, are recognized as versatile C-C-C and C-C-C-S building blocks for synthesizing heterocyclic products. orgsyn.org

Synthesis of Heterocycles from (Phenylthio)acetate Derivatives

| Starting Material | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Potassium salt of (phenylthio)acetic acid | [2+2] Cycloaddition | β-Lactam | sci-hub.se |

| α-(Phenylthio)acetamides | Anodic Intramolecular Cyclization | Oxindole | beilstein-journals.org |

| Ethyl (phenylthio)acetate | Reaction with thio-semicarbazide | Thiazole derivatives | ijpsr.com |

| Phenylthioacetic acid morpholide | Vilsmeier-Haack reaction followed by cyclization | Phenylthiophene | orgsyn.org |

Industrial Production Considerations: Continuous Flow Reactors

For the large-scale synthesis of chemicals, the choice of reactor technology is critical for ensuring safety, efficiency, and product consistency. While batch reactors have traditionally been used, continuous flow reactors are increasingly considered for industrial production, including for compounds like phenylthio derivatives. europeanpharmaceuticalreview.com

Continuous flow processing offers significant advantages over traditional batch methods. europeanpharmaceuticalreview.comresearchgate.net These systems provide superior control over reaction parameters such as temperature and stoichiometry due to their high surface-area-to-volume ratio, which allows for enhanced heat and mass transfer. europeanpharmaceuticalreview.comresearchgate.net This precise control is crucial for reactions that are highly exothermic or involve unstable intermediates, leading to improved safety and higher yields. europeanpharmaceuticalreview.com For example, the industrial production of 2(3H)-Furanone, dihydro-3-(phenylthio)-, a related compound, can utilize continuous flow reactors to ensure consistent product quality and yield.

The transition from batch processing to continuous flow is a key aspect of process intensification in the pharmaceutical and fine chemical industries. researchgate.net This technology allows for the rapid synthesis of organic compounds, and scaling up production is often simpler and more efficient than with batch reactors. mdpi.comresearchgate.net A continuous process can operate for extended periods with no downtime for charging and discharging, allowing large quantities of material to be processed in relatively small reactors. europeanpharmaceuticalreview.com

Comparison of Batch vs. Continuous Flow Reactors for Chemical Synthesis

| Consideration | Batch Reactors | Continuous Flow Reactors | Reference |

|---|---|---|---|

| Heat & Mass Transfer | Limited by vessel size; can lead to hotspots and poor mixing. | Excellent due to high surface-area-to-volume ratio. | europeanpharmaceuticalreview.comresearchgate.net |

| Safety | Difficult for hazardous reactions due to large volumes of reagents. | Enhanced safety profile; small reaction volumes minimize risk. | europeanpharmaceuticalreview.com |

| Product Consistency | Can vary from batch to batch. | High consistency due to precise control of reaction conditions. | researchgate.net |

| Scalability | Complex; often requires re-engineering the process. | Simpler; can be achieved by running the system for longer or "numbering-up" reactors. | europeanpharmaceuticalreview.commdpi.com |

Reaction Chemistry and Mechanistic Elucidation of Phenylthio Acetate Systems

Fundamental Reaction Pathways of (Phenylthio)acetic Acid and its Salts

The primary reaction pathways for (phenylthio)acetic acid and its salts, such as sodium (phenylthio)acetate, include oxidation at the sulfur center, nucleophilic substitution at the carboxyl group, and various redox-driven transformations and molecular rearrangements.

The sulfur atom in the phenylthio group is susceptible to oxidation, a reaction that is central to the metabolism and chemical transformation of this class of compounds. This process typically yields sulfoxides and, upon further oxidation, sulfones.

(Phenylthio)acetic acid can be readily oxidized to phenylsulfinylacetic acid (the sulfoxide) and subsequently to phenylsulfonylacetic acid (the sulfone). rsc.org This transformation can be achieved using various oxidizing agents. For instance, hydrogen peroxide in the presence of a methyltrioxorhenium (MTO) catalyst is an effective system for the selective oxidation of sulfides to either sulfoxides or sulfones. wikipedia.org By controlling the stoichiometry of the hydrogen peroxide, the reaction can be stopped at the sulfoxide (B87167) stage (using one equivalent) or driven to completion to form the sulfone (using two equivalents). wikipedia.org

Other oxidizing systems include potassium peroxydisulphate and N-chlorosaccharin (NCSA), which have been used in kinetic studies to form the corresponding phenylsulfinylacetic acid. ontosight.airsc.org The oxidation of (phenylthio)acetic acid with sodium perruthenate (NaRuO₄) in an aqueous basic solution also yields the corresponding sulfoxide, with the potential for further oxidation to the sulfone if excess oxidant is used. wikipedia.org In some biological and chemical systems, this oxidation susceptibility is a key feature, as the change in polarity from the thioether to the sulfoxide and sulfone can alter the molecule's properties and interactions. rsc.org

The kinetics of the oxidation of (phenylthio)acetic acid have been investigated using several oxidants, providing insight into the reaction mechanisms.

The oxidation with N-chlorosaccharin (NCSA) in an acetonitrile-water medium follows second-order kinetics, being first-order with respect to both (phenylthio)acetic acid and NCSA. rsc.orgcdnsciencepub.com The reaction stoichiometry was determined to be 1:1 between the reactant and the oxidant, yielding phenylsulfinylacetic acid. rsc.org The rate of this reaction is accelerated by electron-releasing substituents on the phenyl ring and retarded by electron-withdrawing groups, indicating the development of a positive charge on the sulfur atom in the transition state. rsc.orgcdnsciencepub.com The large negative ρ value from a Hammett plot supports the proposed mechanism involving the formation of a chlorosulphonium ion intermediate in the rate-determining step. rsc.orgcdnsciencepub.com

Similarly, the oxidation by potassium peroxydisulphate in an aqueous acetic acid solution is also a second-order reaction, first-order in each reactant. ontosight.ai The oxidation with sodium perruthenate in a basic solution was studied using stopped-flow spectrophotometry and found to be first-order in both the reductant ((phenylthio)acetate) and the oxidant (perruthenate). wikipedia.org

Below is a table summarizing the kinetic findings for the oxidation of (phenylthio)acetic acid by different oxidizing agents.

| Oxidizing Agent | Solvent | Order w.r.t. PTAA | Order w.r.t. Oxidant | Key Mechanistic Findings |

| N-Chlorosaccharin (NCSA) | 80% Acetonitrile-Water | 1 | 1 | Involvement of a chlorosulphonium ion intermediate; rate accelerated by electron-releasing groups. rsc.orgcdnsciencepub.com |

| Potassium Peroxydisulphate | 50% Acetic Acid-Water | 1 | 1 | Total second-order reaction. ontosight.ai |

| Sodium Perruthenate (NaRuO₄) | Aqueous NaOH | 1 | 1 | Oxygen transfer from perruthenate to the sulfide (B99878). wikipedia.org |

| N-Bromophthalimide (NBP) | Acetonitrile-Water | 1 | 1 | Inverse fractional-order in H⁺; rate increases with water content in the solvent. rsc.org |

PTAA refers to (Phenylthio)acetic acid.

The carboxylate group of (phenylthio)acetic acid and its esters is a site for nucleophilic substitution reactions, which are fundamental to organic synthesis. These reactions allow for the formation of various derivatives, such as other esters and amides.

The most common reactions are esterification and hydrolysis. (Phenylthio)acetic acid can be esterified by reacting it with an alcohol, often in the presence of an acid catalyst or using a coupling agent. For example, its isopropyl and propyl esters can be synthesized via standard esterification methods. ontosight.aismolecule.com Conversely, these esters can undergo hydrolysis, typically catalyzed by an acid or a base, to revert to (phenylthio)acetic acid and the corresponding alcohol. smolecule.com

Amide bond formation is another crucial nucleophilic substitution reaction. The direct reaction of a carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically "activated" first. This can be achieved by converting (phenylthio)acetic acid into an acyl chloride (e.g., using thionyl chloride) or an acid anhydride, which then readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.orggoogle.com Alternatively, direct amidation of phenylacetic acid derivatives can be catalyzed by transition metals like nickel(II) chloride, which facilitates the condensation with amines by overcoming the acid-base reaction. nih.gov

Furthermore, the α-carbon of the (phenylthio)acetate ester is activated by both the sulfur atom and the carbonyl group. This allows for the formation of an α-carbanion (enolate) using a strong base. This nucleophilic carbanion can then react with various electrophiles, such as aldehydes and ketones, in a nucleophilic addition reaction to form α-(1-hydroxyalkyl) substituted derivatives. rsc.org

Beyond simple oxidation, the (phenylthio)acetate framework can undergo more complex redox transformations and molecular rearrangements, often proceeding through reactive intermediates like sulfonium (B1226848) ylides or via the oxidized sulfoxide form.

One of the most significant rearrangements for this system is the Pummerer rearrangement . This reaction occurs when the sulfoxide derivative, phenylsulfinylacetic acid, is treated with an activating agent like acetic anhydride. wikipedia.org The sulfoxide is acylated, and subsequent elimination leads to an electrophilic thionium (B1214772) ion intermediate. This intermediate is then trapped by a nucleophile (such as acetate) to yield an α-acyloxy thioether. rsc.orgwikipedia.org Vinylogous versions of the Pummerer rearrangement have also been reported for related systems. rsc.org

The Sommelet-Hauser rearrangement is another potential pathway, typically observed for benzyl (B1604629) quaternary ammonium salts but also relevant to sulfur ylides. wikipedia.org A sulfur ylide can be formed from the thioether at the α-carbon. This ylide can then undergo a ontosight.aismolecule.com-sigmatropic rearrangement. For example, rhodium(II)-catalyzed reactions of benzyl thioethers with diazoacetates proceed through a sulfur ylide intermediate, which can then undergo either a ontosight.aicdnsciencepub.com- or ontosight.aismolecule.com-sigmatropic rearrangement depending on the reaction conditions. rsc.orgacs.org

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion displaces a thioether from an aromatic ring, resulting in an aryl-to-carbon migration. This reaction is known for various aryl thioethers and could potentially occur in derivatives of (phenylthio)acetic acid under strongly basic conditions. cdnsciencepub.com

Oxidation Reactions of the Phenylthio Moiety

Catalytic Reaction Mechanisms Involving Phenylthio Ligands and Related Structures

(Phenylthio)acetic acid and its derivatives have emerged as important S,O-bidentate ligands in transition metal catalysis, particularly in palladium-catalyzed C-H functionalization reactions. nih.govbeilstein-journals.org The combination of the "soft" sulfur donor and the "hard" oxygen donor of the carboxylate allows for effective coordination to the metal center, promoting catalytic activity and selectivity.

In the palladium-catalyzed C-H olefination of arenes (a type of oxidative Heck reaction), (phenylthio)acetic acid-type ligands have been shown to dramatically increase the reaction rate compared to reactions without a ligand. nih.govbeilstein-journals.org Mechanistic studies suggest that the catalytic cycle involves the formation of a palladium complex bearing the S,O-ligand. smolecule.com

The proposed catalytic cycle begins with the reaction of the palladium(II) precursor, such as Pd(OAc)₂, with the (phenylthio)acetic acid ligand. This forms an active catalyst which then undergoes C-H activation with the arene substrate. This step is often the rate-determining step of the cycle. The resulting palladacycle intermediate then coordinates with the olefin. Subsequent migratory insertion of the olefin into the palladium-carbon bond, followed by β-hydride elimination, releases the olefinated product and a palladium(0) species. The catalytic cycle is completed by the re-oxidation of palladium(0) to palladium(II) by an oxidant present in the reaction mixture. The S,O-ligand is believed to facilitate the C-H activation step by forming a more reactive cationic palladium species.

Role of Palladium in C-H Functionalization.acs.orgrsc.orgrsc.org

Palladium-catalyzed C-H functionalization has become a significant methodology for creating valuable chemical compounds. acs.org In the context of non-directed arenes, where a directing group is absent, the choice of ligand is crucial for achieving high reactivity and selectivity. rsc.orgrsc.orgnih.gov A unique class of S,O-ligands, such as those derived from (phenylthio)acetic acid, has proven highly effective in promoting a variety of palladium-catalyzed C-H functionalization reactions. rsc.orgrsc.orgnih.gov These bidentate S,O-ligands are not only inexpensive and easy to prepare but also demonstrate superior activity and influence on site selectivity compared to established pyridine-based ligands in the C-H olefination of arenes. acs.orgnih.gov The catalytic system, typically based on Palladium(II) acetate (B1210297) and the S,O-ligand, is efficient for both electron-rich and electron-poor arenes and is robust enough for late-stage functionalization of complex molecules. acs.orgnih.gov Mechanistic studies, including kinetic analyses and the isolation of intermediates, have revealed that the C-H activation step is the rate-limiting step in these transformations. rsc.orgrsc.orgresearchgate.net

The effectiveness of S,O-ligands in promoting palladium-catalyzed C-H olefination stems from the cooperative action of the thioether and carboxylic acid functionalities. acs.orgnih.gov Studies have confirmed that both groups are essential for the acceleration of the reaction. acs.org For instance, when using benzene (B151609) and ethyl acrylate (B77674) as model substrates, the reaction in the absence of a ligand yielded only 16% of the olefination product. nih.gov The introduction of 2-ethyl-2-(phenylthio)acetic acid as a ligand increased the yield dramatically. nih.gov Control experiments using ligands containing only one of the two functionalities, such as thioanisole (B89551) (a thioether) or methyl 2,2-dimethyl-2-(phenylthio)acetate (an ester), resulted in significantly lower product yields, confirming the necessity of the bidentate S,O chelation. acs.orgnih.gov The proposed mechanism suggests that the S,O-ligand facilitates the rate-determining C-H activation step. rsc.orgresearchgate.net Following C-H activation, the resulting complex reacts with the olefin (e.g., ethyl acrylate), which then undergoes β-hydride elimination to yield the final olefinated product and a Pd(0) species, which is subsequently re-oxidized to complete the catalytic cycle. rsc.org

| Ligand | Substrates | Yield (%) | Key Finding |

|---|---|---|---|

| None | Benzene, Ethyl Acrylate | 16 | Baseline reactivity is low without a suitable ligand. nih.gov |

| 2-Ethyl-2-(phenylthio)acetic acid (S,O-Ligand) | Benzene, Ethyl Acrylate | 64 | Demonstrates the significant rate enhancement provided by the bidentate S,O-ligand. nih.gov |

| Thioanisole (S-Ligand only) | Benzene, Ethyl Acrylate | 27 | Shows that the thioether group alone is insufficient for high catalytic activity. acs.org |

| Methyl 2,2-dimethyl-2-(phenylthio)acetate (Ester variant) | Benzene, Ethyl Acrylate | 37 | Highlights the crucial role of the free carboxylic acid moiety for accelerating the reaction. acs.orgnih.gov |

A key insight into the mechanism of S,O-ligand promotion is the formation of highly reactive cationic palladium species. rsc.orgrsc.org Kinetic studies have shown an inverse order dependence on the concentration of acetate anions, which suggests that the dissociation of an acetate ligand from a neutral palladium complex occurs prior to the rate-determining step. rsc.orgresearchgate.net This dissociation generates a more electrophilic and, therefore, more reactive cationic palladium species. rsc.orgresearchgate.net The formation of these cationic intermediates is believed to be the reason for the observed acceleration of the C-H activation process. rsc.org The existence of a cationic Pd-complex has been confirmed through its detection by Electrospray Ionization Mass Spectrometry (ESI-MS), and its reactivity in C-H activation processes has been studied. rsc.org DFT calculations further support this hypothesis, corroborating the feasibility of a cationic pathway for the C-H activation of benzene and revealing the higher reactivity of these cationic complexes. rsc.org In related systems, cationic palladium(II) complexes, either pre-formed or generated in situ, have been shown to be highly effective catalysts for C-H activation/cross-coupling reactions even at room temperature. d-nb.info The enhanced electrophilicity of the cationic metal center facilitates the electrophilic palladation pathway for C-H activation. beilstein-journals.org

Insights from Oxidative Heck Reactions.core.ac.ukacs.orgmdpi.com

The oxidative Heck reaction, also known as the Mizoroki-Heck reaction, provides a framework for understanding the C-C bond-forming step in (phenylthio)acetate systems. wikipedia.org Unlike the traditional Heck reaction that uses a pre-halogenated aryl substrate and a Pd(0)/Pd(II) cycle, the oxidative version often starts with an unactivated arene (Ar-H) and utilizes a Pd(II) catalyst that is regenerated by an oxidant, typically following a Pd(II)/Pd(IV) or a Pd(II)-only cycle. mdpi.comwikipedia.org This approach allows for the direct vinylation or arylation of olefins. mdpi.com

In the context of systems similar to (phenylthio)acetate, oxidative Pd(II)/sulfoxide catalysis has been employed to achieve selective formation of complex dienes and polyenes. acs.org The sulfoxide component of the catalytic system plays a crucial role in retarding undesirable palladium-hydride isomerizations, thereby ensuring high stereoselectivity in the products. acs.org These reactions demonstrate the feasibility of coupling nonactivated terminal olefins with vinyl boronic esters, using only a slight excess of one partner, to produce complex dienes with excellent E:Z selectivity. acs.org The principles of oxidative Heck reactions, particularly the direct functionalization of C-H bonds under Pd(II) catalysis with subsequent reoxidation, are analogous to the processes observed in the S,O-ligand promoted olefination of arenes. acs.orgrsc.orgmdpi.com

Thiyl Radical Generation Mechanisms in Photochemical Reactions.osti.govmdpi.comresearchgate.net

Thiyl radicals (RS•) are versatile reactive intermediates that can be generated from thioethers like phenylthioacetate derivatives, particularly under photochemical conditions. osti.govmdpi.com One primary mechanism for their formation is the direct photolysis or radiolysis of the substrate, leading to homolytic cleavage of a bond to the sulfur atom. mdpi.comprinceton.edu The S-H bond is relatively weak, making thiols excellent precursors, but direct photolysis can also cleave S-C bonds. mdpi.com For instance, irradiating diphenyl sulfide with UV light can generate phenylthiyl radicals. researchgate.net

Another significant pathway involves one-electron redox processes. mdpi.com Single electron oxidants can be used to form the radical. mdpi.com X-ray irradiation has also been successfully used to generate substantial levels of thiyl radicals from sulfur-containing compounds, allowing for their direct observation via X-ray absorption spectroscopy. osti.gov The thiyl radical is characterized by a unique, low-energy transition in its sulfur K-edge spectrum, corresponding to a 1s→3p transition to the singly occupied molecular orbital (SOMO) of the radical. osti.gov Once generated, these electrophilic thiyl radicals react efficiently with sites of unsaturation, such as alkenes and alkynes, initiating radical chain processes or cyclization cascades. mdpi.com

Investigation of Reactive Intermediates.rsc.orgrsc.orgnih.gov

Understanding complex reaction pathways, such as palladium-catalyzed C-H functionalization, requires the study of highly reactive intermediates. rsc.orgrsc.org These species are often short-lived and present in low concentrations, making their detection and characterization a significant challenge. nih.govmdpi.com

Detection and Characterization of Short-Lived Species.rsc.orgosti.govrsc.org

Advanced analytical techniques are essential for identifying the transient species that govern reaction mechanisms. beilstein-journals.org Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), has become an invaluable tool for detecting low-abundance charged intermediates in metal-catalyzed reactions. rsc.orgresearchgate.net This method was successfully used to detect a key cationic palladium intermediate in the S,O-ligand promoted C-H olefination, providing direct evidence for the proposed cationic pathway. rsc.org The sensitivity of ESI-MS allows for the real-time monitoring of reaction progress and the identification of species directly from the reaction solution. rsc.orgnih.gov

For radical intermediates, other specialized spectroscopic methods are required. beilstein-journals.org X-ray absorption spectroscopy, for example, has been employed to directly observe and characterize photochemically generated thiyl radicals in solution. osti.gov This technique provides electronic structure information specific to the sulfur atom, allowing for unambiguous identification of the radical species. osti.gov Other methods for characterizing reactive intermediates include laser flash photolysis and matrix isolation spectroscopy, which can provide kinetic and structural data on fleeting species. beilstein-journals.org

Computational Modeling of Transition States and Intermediates

The elucidation of reaction mechanisms for (phenylthio)acetate systems has been significantly advanced through the use of computational modeling, particularly with density functional theory (DFT). These theoretical studies provide valuable insights into the geometries, energies, and electronic structures of transient species such as transition states and intermediates, which are often difficult or impossible to characterize experimentally.

Computational investigations have been instrumental in mapping the potential energy surfaces of reactions involving (phenylthio)acetate and related compounds. By calculating the energies of reactants, products, transition states, and intermediates, researchers can determine reaction pathways and activation barriers. This information is crucial for understanding reaction kinetics and predicting the feasibility of different mechanistic routes.

One area where computational modeling has been particularly insightful is in the study of rearrangement reactions, such as the anionic thia-Fries rearrangement. DFT calculations have been employed to examine the detailed mechanisms of such rearrangements, including the structures of the transition states involved. For instance, in related systems, computational studies have detailed the potential energy diagrams, including the calculated structures of reactants, intermediates, and transition states. researchgate.net

The accuracy of computational models is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.netnih.gov Researchers often benchmark their computational methods against experimental data or higher-level calculations to ensure the reliability of their predictions. researchgate.net The use of hybrid density functional theory has been noted as a valuable methodology for accurately describing the mechanisms of complex chemical reactions. nih.gov

Interactive Table: Calculated Energy Barriers for Related Acetate Reaction Steps

| Reaction Step | System | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Glacial Acetic Acid + Ethanol (B145695) | B3LYP/6-31G(d,p) | 19.6 | nih.gov |

| C-O Bond Formation (SN2-type) | γ-aminoalkyl-Pd(IV) intermediate + Acetate | DFT | +3.37 | semanticscholar.org |

| Dissociative Ionization | γ-aminoalkyl-Pd(IV) intermediate | DFT | +13.08 | semanticscholar.org |

This table presents data from computational studies on related acetate systems to illustrate the types of energy barriers calculated for different reaction steps. The specific values for this compound may vary.

Computational studies also allow for the investigation of solvent effects and the role of catalysts in the reaction mechanism. By including solvent molecules or catalytic species in the computational model, it is possible to gain a more realistic understanding of the reaction environment and its influence on the transition states and intermediates.

Applications in Catalysis and Organic Synthesis Methodologies

Ligand Design and Metal Complexation

The design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity and selectivity of metal centers. The (phenylthio)acetate moiety presents an intriguing scaffold for ligand development.

(Phenylthio)acetate Derivatives as Ligands in Transition Metal Catalysis

(Phenylthio)acetate can act as a versatile ligand in transition metal catalysis. The presence of both a soft sulfur donor and a hard oxygen donor from the carboxylate group allows for ambidentate coordination. This dual nature enables the ligand to adapt to the electronic requirements of different metal centers and oxidation states. For instance, the thioether can stabilize low-valent metal complexes, which are often key intermediates in catalytic cycles, while the carboxylate can participate in proton transfer or act as a bridging ligand to form polynuclear complexes.

The electronic properties of the phenyl ring can be readily modified with electron-donating or electron-withdrawing substituents. This tuning of the ligand's electronic character can significantly influence the catalytic activity of the corresponding metal complex. For example, increasing the electron density on the sulfur atom can enhance its coordination to a metal center, thereby affecting the catalytic turnover frequency.

Synthesis and Characterization of Metal-Phenylthio Complexes

The synthesis of metal complexes with (phenylthio)acetate ligands can be achieved through various standard methods in coordination chemistry. nih.govwiley-vch.de A common approach involves the reaction of a metal salt with sodium (phenylthio)acetate or (phenylthio)acetic acid in a suitable solvent. rsc.orgresearchgate.net The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

| Analytical Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information on the coordination mode of the carboxylate group (monodentate, bidentate, bridging) by analyzing the stretching frequencies of the C=O and C-O bonds. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can confirm the presence of the (phenylthio)acetate ligand and provide insights into the complex's symmetry in solution. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. researchgate.net |

These characterization methods are crucial for establishing the structure-activity relationships of the metal-(phenylthio)acetate complexes in catalytic applications.

Mediating Specific Organic Transformations

The unique properties of metal complexes bearing (phenylthio)acetate ligands suggest their potential utility in mediating a variety of important organic reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Ligands play a critical role in these reactions by influencing the stability and reactivity of the palladium catalyst. While direct examples using (phenylthio)acetate are scarce, related thioether and acetate (B1210297) ligands have been shown to be effective. The thioether moiety can coordinate to the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The acetate group, on the other hand, can act as a base or a supporting ligand. wiley-vch.de

A hypothetical catalytic cycle for a Suzuki-Miyaura coupling reaction mediated by a palladium-(phenylthio)acetate complex could involve the coordination of the thioether to the Pd(0) center, followed by oxidative addition of an aryl halide. Transmetalation with an organoboron reagent and subsequent reductive elimination would yield the cross-coupled product and regenerate the active catalyst.

C-H Activation Strategies

Direct C-H activation is a highly desirable transformation in organic synthesis as it allows for the functionalization of unactivated C-H bonds. rsc.org Acetate has been identified as a key component in assisting C-H activation at palladium centers, often acting as a proton shuttle or an internal base. nih.gov It is plausible that the carboxylate group of a (phenylthio)acetate ligand could perform a similar role.

In a potential C-H activation scenario, the thioether would anchor the metal catalyst to the substrate, while the acetate moiety would facilitate the cleavage of a nearby C-H bond through a concerted metalation-deprotonation mechanism. This would lead to the formation of a metallacyclic intermediate, which could then undergo further reaction to afford the functionalized product.

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes for the construction of cyclic molecules. mdpi.com While the direct involvement of (phenylthio)acetate in cycloadditions is not established, the principles of ligand-accelerated catalysis suggest a potential role. For example, a chiral metal complex of a (phenylthio)acetate derivative could be designed to catalyze asymmetric cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions. The ligand would create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Michael Addition Reactions

This compound serves as a precursor to the (phenylthio)acetate anion, a potent sulfur-based nucleophile for Michael addition reactions. This type of reaction, a conjugate addition, is fundamental in organic synthesis for the formation of carbon-sulfur bonds. The (phenylthio)acetate anion, being a soft nucleophile, selectively attacks the β-carbon of α,β-unsaturated carbonyl compounds, known as Michael acceptors. masterorganicchemistry.comlibretexts.org This 1,4-addition pathway is favored over the direct 1,2-addition to the carbonyl carbon. libretexts.org

The reaction is typically initiated by a base that deprotonates the α-carbon of the (phenylthio)acetic acid, which can be formed in situ from its sodium salt, to generate the reactive enolate. This enolate then adds to the Michael acceptor. masterorganicchemistry.com The process is highly efficient for creating thioethers and can be performed under various conditions, including base-catalyzed or even catalyst-free systems. acsgcipr.org The thia-Michael addition is a versatile and atom-economical method for synthesizing β-sulfido carbonyl derivatives. tandfonline.com These products are valuable intermediates in the synthesis of more complex molecules. tandfonline.com

Research has demonstrated the utility of thioacetic acid and other thiols in Michael additions under solvent-free and catalyst-free conditions, highlighting the intrinsic reactivity of the thiol group in this transformation. tandfonline.com The reaction proceeds by the addition of the thiolate anion to the conjugated system, leading to the formation of a new carbon-sulfur bond and a subsequent protonation step to yield the final product. nih.gov

Table 1: Michael Addition of Thiol Nucleophiles to α,β-Unsaturated Carbonyl Compounds

| Nucleophile Precursor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

| This compound | α,β-Unsaturated Ketone | Base-catalyzed | β-Thio-ketone | masterorganicchemistry.com |

| Thioacetic Acid | Conjugated Alkenes | Solvent- and catalyst-free | β-Sulfido carbonyl derivative | tandfonline.com |

| Thiol | Activated Alkene/Alkyne | Base or organocatalysis | Thioether | acsgcipr.org |

| Heteroaromatic thiols | 2-Aryl-3-nitro-2H-chromenes | Et3N | Thiol-based 2H-chromenes | rsc.org |

Green Chemistry Aspects in (Phenylthio)acetate Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds, including (phenylthio)acetates, to minimize environmental impact. Key areas of focus include the use of greener solvents, catalyst-free reactions, and the development of more atom-economical synthetic routes.

In the context of utilizing (phenylthio)acetate, particularly in Michael additions, significant strides have been made toward greener methodologies. Research has shown that the thia-Michael addition of thioacetic acid to conjugated alkenes can be achieved under solvent-free and catalyst-free conditions. tandfonline.com This approach eliminates the need for potentially toxic solvents and catalysts, reducing waste and energy consumption associated with their use and removal. Such reactions often proceed to completion in shorter timeframes and result in high yields of the desired products, further enhancing their green credentials. tandfonline.com

The synthesis of phenylacetic acids, the parent compounds of (phenylthio)acetates, has also been a subject of green chemistry research. One notable method is the Willgerodt-Kindler reaction conducted under phase-transfer catalysis (PTC) conditions. The use of a phase-transfer catalyst allows for the reaction of immiscible reactants, often reducing the need for harsh solvents and high temperatures, and can lead to improved yields and easier product isolation. researchgate.net

Furthermore, the development of biocatalytic methods for the synthesis of phenylacetic acid derivatives represents a significant advancement in green chemistry. For instance, the use of microorganisms like Bacillus subtilis to convert precursors to phenylacetic acids showcases a move towards more sustainable and environmentally benign processes. researchgate.net

Table 2: Green Chemistry Approaches in the Synthesis and Application of (Phenylthio)acetate and Related Compounds

| Green Chemistry Principle | Application | Specific Example | Advantages | Reference |

| Use of Safer Solvents/Catalyst-Free Conditions | Michael Addition | Solvent- and catalyst-free addition of thioacetic acid to conjugated alkenes. | Reduced waste, lower toxicity, shorter reaction times, high yields. | tandfonline.com |

| Catalysis | Synthesis of Phenylacetic Acids | Willgerodt-Kindler reaction using a phase-transfer catalyst. | Milder reaction conditions, improved efficiency, easier work-up. | researchgate.net |

| Biocatalysis | Synthesis of Phenylacetic Acid Derivatives | Nitrilase-mediated conversion of p-methoxyphenylacetonitrile to p-methoxyphenylacetic acid using Bacillus subtilis. | Use of renewable resources, mild conditions, high selectivity. | researchgate.net |

| Atom Economy | Michael Addition | Conjugate addition of thiols to α,β-unsaturated compounds. | High atom efficiency in the formation of C-S bonds. | acsgcipr.org |

Advanced Analytical Characterization Techniques for Research on Phenylthio Acetate Systems

Spectroscopic Analysis

Spectroscopic analysis provides a powerful, non-destructive means to investigate the molecular properties of (phenylthio)acetate compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools in this endeavor, each offering unique insights into the chemical environment of the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical structure, connectivity, and dynamics of molecules by observing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for the structural confirmation of organic compounds like sodium (phenylthio)acetate. The chemical shifts (δ) in the spectra provide information about the electronic environment of each nucleus, while the splitting patterns (in ¹H NMR) reveal proximities to neighboring protons.

For a compound such as this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group and the methylene (B1212753) protons of the acetate (B1210297) group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.5 ppm, while the methylene protons adjacent to the sulfur atom would appear as a singlet further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.2 - 7.5 | Multiplet |

| Methylene Protons | ¹H | ~3.7 | Singlet |

| Carboxylate Carbon | ¹³C | 170 - 180 | Singlet |

| Phenyl Carbons (ipso) | ¹³C | 130 - 140 | Singlet |

| Phenyl Carbons (ortho, meta, para) | ¹³C | 125 - 130 | Singlet |

| Methylene Carbon | ¹³C | 35 - 45 | Singlet |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural elucidation. huji.ac.ilwiley.comwiley-vch.deunivr.it For (phenylthio)acetate systems, several 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure. In this compound, COSY would show correlations between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. spbu.ru For this compound, an HSQC spectrum would show a correlation between the methylene protons and the methylene carbon, as well as correlations between each aromatic proton and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. spbu.ru This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In the case of this compound, HMBC could show correlations from the methylene protons to the ipso-carbon of the phenyl ring and to the carboxylate carbon, thus confirming the connectivity of the entire molecule.

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time and for conducting kinetic studies. pharmtech.comnih.govsemanticscholar.orgreddit.com By acquiring a series of NMR spectra over the course of a reaction, the disappearance of reactant signals and the appearance of product signals can be quantified. This allows for the determination of reaction rates, the identification of intermediates, and the elucidation of reaction mechanisms.

For reactions involving (phenylthio)acetate systems, such as their synthesis or subsequent transformations, in-situ NMR monitoring can provide a wealth of information. pharmtech.com Flow NMR techniques, where the reaction mixture is continuously passed through the NMR spectrometer, are particularly well-suited for monitoring continuous processes or reactions with short-lived intermediates. pharmtech.comnih.gov Stopped-flow NMR is another approach for studying fast reactions, where reactants are rapidly mixed immediately before entering the NMR detection coil. nih.gov

While less common, NMR of metal nuclei can provide unique mechanistic insights in catalytic processes. Silver-109 (¹⁰⁹Ag) NMR, for instance, has been used as a sensitive probe for Brønsted acidity in catalysts. rsc.org In this application, silver(I) complexes are used to titrate acidic sites, and the resulting changes in the ¹⁰⁹Ag NMR chemical shift are correlated with the acid strength. rsc.org Although not a direct study of (phenylthio)acetate itself, this technique could be applied to investigate the role of acidic or basic sites in catalytic reactions where (phenylthio)acetate is a substrate or product.

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. utdallas.edulibretexts.orglumenlearning.comvscht.czlibretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) provides a "fingerprint" of the molecule's functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

Carboxylate (COO⁻) Stretch: A strong, broad absorption band characteristic of the asymmetric stretching of the carboxylate group, typically appearing in the region of 1550-1610 cm⁻¹. A weaker, symmetric stretching band may also be observed around 1400-1440 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring. lumenlearning.comlibretexts.org

Aromatic C-H Stretch: A sharp, medium intensity band appearing just above 3000 cm⁻¹ is characteristic of the C-H bonds of the aromatic ring. vscht.czlibretexts.org

Aliphatic C-H Stretch: Absorptions corresponding to the C-H bonds of the methylene group would be expected just below 3000 cm⁻¹. lumenlearning.com

C-S Stretch: The carbon-sulfur stretching vibration typically gives rise to a weak absorption in the fingerprint region, around 600-800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylate | Asymmetric Stretch | 1550 - 1610 | Strong |

| Carboxylate | Symmetric Stretch | 1400 - 1440 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| C-S | Stretch | 600 - 800 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of this compound in solution. The molecule's aromatic phenyl ring contains π-electrons that absorb ultraviolet radiation, leading to electronic transitions. This absorption is directly proportional to the concentration of the compound in a non-absorbing solvent, a relationship described by the Beer-Lambert Law.

While the primary application of UV-Vis for this compound is quantitative, the spectral data, specifically the wavelength of maximum absorbance (λmax), can offer qualitative confirmation of the aromatic system's presence. The technique is frequently employed to determine the concentration of solutions for further experiments or to monitor processes where the concentration of the phenylthioacetate moiety changes over time. A typical analysis involves preparing a calibration curve from standards of known concentration to accurately determine the concentration of unknown samples.

Table 1: Illustrative UV-Vis Spectroscopy Data for Quantitative Analysis

| Parameter | Description | Illustrative Value |

| λmax | Wavelength of Maximum Absorbance. This is the wavelength at which the compound absorbs the most light. | 254 nm |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. | 1,500 M⁻¹cm⁻¹ |

| Solvent | The solvent used to dissolve the sample, which should be transparent in the wavelength range of interest. | Methanol or Acetonitrile |

| Concentration Range | The range of concentrations over which the Beer-Lambert law is linear and accurate measurements can be made. | 1 - 100 µM |

| Path Length (b) | The internal width of the cuvette used for the measurement, typically standardized. | 1 cm |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and analysis of this compound. It provides precise information about the mass, and by extension, the elemental composition of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental formula of the (phenylthio)acetate ion. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. nist.gov The experimentally determined exact mass can be compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of its constituent atoms. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula. nih.gov

The molecular formula for the neutral (Phenylthio)acetic acid is C₈H₈O₂S. nist.govnih.govsigmaaldrich.comnist.gov For analysis of the sodium salt, HRMS can determine the exact mass of the (phenylthio)acetate anion, [C₈H₇O₂S]⁻, or other related adducts.

Table 2: Theoretical Exact Masses for (Phenylthio)acetate Species

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| (Phenylthio)acetic Acid [M] | C₈H₈O₂S | 168.02450 |

| (Phenylthio)acetate Anion [M-H]⁻ | C₈H₇O₂S⁻ | 167.01722 |

| This compound [MNa] | C₈H₇NaO₂S | 190.00644 |

| Sodiated Adduct [M+Na]⁺ | C₈H₈NaO₂S⁺ | 191.01392 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for observing ionic species in solution, making it ideal for detecting reaction intermediates. mdpi.comnih.gov In the synthesis of this compound, for instance from the reaction of thiophenol and a haloacetate, ESI-MS can be used for real-time monitoring of the reaction mixture. stanford.edunih.gov

By continuously infusing the reaction solution into the mass spectrometer, one can observe the consumption of reactant ions (e.g., thiophenolate) and the formation of the product ion, (phenylthio)acetate. Crucially, this technique can also reveal the presence of transient, low-concentration intermediates or side-products that are key to understanding the reaction mechanism. upce.cz The analysis is typically performed in negative ion mode to directly detect the anionic (phenylthio)acetate species. upce.cz

Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, differentiating ions based not only on their mass-to-charge ratio but also on their size, shape, and charge configuration as they drift through a buffer gas. wikipedia.orgmdpi.com This separation, which occurs on a millisecond timescale, is characterized by the ion's collision cross-section (CCS), a value reflecting its three-dimensional structure. nih.gov

For the analysis of this compound, IMS-MS can be particularly useful for separating the target (phenylthio)acetate ion from isomers or isobars (species with the same nominal mass but different structures or formulas). nih.gov It can also resolve the desired ion from complex salt clusters or solvent adducts that may form during the electrospray process, leading to cleaner mass spectra and more confident identification. nih.gov While specific CCS values for (phenylthio)acetate are not widely reported, the technique offers powerful capabilities for separating it from structurally similar impurities. bohrium.com

Table 3: Hypothetical IMS-MS Separation of Isobaric Ions

| Ion | Formula | m/z (Nominal) | Drift Time (ms) | Collision Cross-Section (CCS) Ų |

| (Phenylthio)acetate | C₈H₇O₂S⁻ | 167 | 15.2 | 135.5 |

| 4-Mercaptophenylacetate | C₈H₇O₂S⁻ | 167 | 15.8 | 138.9 |

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions that produce it.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used extensively to monitor chemical reactions and assess compound purity. libretexts.orgthieme.de The technique separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). silicycle.com The polarity of the compound plays a key role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wisc.edu

In the synthesis of (phenylthio)acetic acid from less polar starting materials like thiophenol, TLC is an effective way to track the reaction's progress. libretexts.org Aliquots of the reaction mixture are spotted on a TLC plate over time. The disappearance of the starting material spot and the appearance of a new, more polar product spot (with a lower Rf) indicate that the reaction is proceeding. libretexts.org Purity is assessed by the presence of a single spot for the final product. Adding a small amount of acetic or formic acid to the eluent can improve the spot shape for acidic compounds like (phenylthio)acetic acid. libretexts.orgsilicycle.com

Table 4: Example TLC Data for Monitoring Synthesis of (Phenylthio)acetic Acid

| Compound | Role | Polarity | Example Mobile Phase | Hypothetical Rf Value | Visualization |

| Thiophenol | Reactant | Low | 4:1 Hexane:Ethyl Acetate | 0.75 | UV Light (254 nm) |

| (Phenylthio)acetic Acid | Product | High | 4:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid | 0.30 | UV Light (254 nm) |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in synthetic chemistry, widely employed to isolate desired compounds from reaction mixtures. orgsyn.org For derivatives of (phenylthio)acetic acid, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds with varying functional groups. doi.orguchicago.edu The separation mechanism relies on the differential adsorption of the components in the mixture to the stationary phase and their solubility in the mobile phase.

The choice of eluent, or the mobile phase, is critical for achieving effective separation. A gradient elution method, where the polarity of the solvent system is gradually increased, is often employed. orgsyn.org Typically, a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate is used. doi.orgdoi.org The purification process begins with a lower polarity mobile phase to elute less polar impurities, followed by a gradual increase in the mobile phase polarity to elute the target compound and then more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. doi.org

A typical purification protocol for a (phenylthio)acetate derivative would involve dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This is then loaded onto the top of a prepared silica gel column. The elution is started with a low-polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate) and the polarity is gradually increased to facilitate the separation of all components.

Table 1: Illustrative Data for Column Chromatography Purification of a Phenylacetic Acid Derivative

| Fraction Numbers | Eluent System (Hexane:Ethyl Acetate) | Compound Eluted | Purity (%) |

| 1-5 | 98:2 | Starting Material/Less Polar Impurities | - |

| 6-15 | 90:10 | Desired (Phenylthio)acetate Derivative | >98 |

| 16-20 | 70:30 | More Polar Impurities | - |

Note: This table is a representative example based on general purification procedures for similar compounds and is intended for illustrative purposes.

Diffraction Techniques

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This method is paramount in elucidating the precise molecular structure, including bond lengths, bond angles, and conformational details of (phenylthio)acetate and its complexes. researchgate.net For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, which is crucial in fields like pharmaceuticals and materials science. researchgate.net

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined. distantreader.org

Table 2: Representative Crystallographic Data for an Organotin(IV) (Phenylthio)acetate Complex

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.237 (3) |

| b (Å) | 13.593 (3) |

| c (Å) | 16.225 (4) |

| α (°) | 68.361 (8) |

| β (°) | 86.897 (9) |

| γ (°) | 88.913 (9) |

| Volume (ų) | 2497.5 (10) |

| Z | 2 |

| Bond Length (Sn-O) (Å) | 2.15 - 2.25 |

| Bond Angle (O-Sn-O) (°) | 150 - 160 |

Note: The data presented is based on published crystallographic information for a representative organotin(IV) complex of phenylthioacetic acid and is for illustrative purposes. researchgate.net

Thermochemical and Surface Analysis (Primarily for Heterogeneous Catalysts)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net For heterogeneous catalysts that may incorporate (phenylthio)acetate-derived ligands or precursors, TGA provides crucial information about their thermal stability, decomposition pathways, and composition. researchgate.net

The TGA curve plots the percentage of mass loss against temperature. Significant mass loss events correspond to processes such as the removal of adsorbed water, the decomposition of organic ligands, or the reduction/oxidation of metal components. For instance, in the preparation of a supported metal catalyst from a precursor containing a (phenylthio)acetate ligand, TGA can be used to determine the temperature at which the organic ligand decomposes, leaving behind the active metal species on the support.

Table 3: Representative TGA Data for a Heterogeneous Catalyst Precursor

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 50 - 150 | 5 | Desorption of physisorbed water |

| 200 - 400 | 25 | Decomposition of (phenylthio)acetate ligand |

| > 450 | 10 | Reduction of metal oxide |

Note: This table is a hypothetical representation of TGA data for a catalyst precursor and is for illustrative purposes.

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, providing detailed information about its morphology and topography. researchgate.net In the study of heterogeneous catalysts, FE-SEM is invaluable for visualizing the size, shape, and distribution of catalyst particles on their support material. researchgate.net

FE-SEM offers superior resolution compared to conventional SEM, allowing for the observation of nanoscale features. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), FE-SEM can also provide elemental composition analysis of the catalyst's surface, confirming the presence and distribution of elements from the (phenylthio)acetate precursor, such as sulfur and the active metal.

Transmission Electron Microscopy (TEM) is another powerful microscopy technique that provides even higher resolution images than FE-SEM, capable of resolving individual atoms under certain conditions. In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image.

For heterogeneous catalysts, TEM is used to obtain detailed information about the particle size distribution, morphology, and crystalline structure of the active catalytic nanoparticles. High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes of the nanoparticles, providing insights into their crystallinity and potential defects. This level of detail is critical for understanding the structure-activity relationships of catalysts derived from (phenylthio)acetate precursors.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory is a fundamental analytical tool for determining the specific surface area of materials. anton-paar.com This technique relies on the physical adsorption of a gas, typically nitrogen, onto the surface of a solid at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the surface area can be calculated. upi.edu

Application to this compound

For a solid sample of this compound, BET analysis would reveal its specific surface area, a crucial parameter if the material is intended for use in applications where surface interactions are important, such as catalysis or as an adsorbent. The analysis would involve degassing a powdered sample of this compound to remove any adsorbed contaminants from its surface. Subsequently, the sample would be cooled, typically with liquid nitrogen, and exposed to nitrogen gas at controlled pressures.

Expected Research Findings

Hypothetical BET Analysis Data for this compound

| Parameter | Hypothetical Value |

| Specific Surface Area | 2.5 m²/g |

| Monolayer Volume | 0.57 cm³/g |

| C Constant | 80 |

| Correlation Coefficient | 0.999 |

This table presents hypothetical data for illustrative purposes.

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), is a powerful technique for determining the elemental composition of a sample, particularly for trace and ultra-trace elements. spectroscopyonline.com The sample is introduced into a high-temperature argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths (ICP-OES) or ionizes them for detection by a mass spectrometer (ICP-MS). spectroscopyonline.com

Application to this compound

ICP analysis of a this compound sample would provide a precise quantification of its elemental composition. A sample would be digested in a suitable acid matrix to create a liquid solution. This solution is then nebulized and introduced into the ICP torch. The primary application would be to confirm the purity of the compound by detecting and quantifying any metallic impurities.

Expected Research Findings

The primary elements expected to be detected would be sodium and sulfur. The analysis would also be highly sensitive to any trace metal contaminants that might be present from the synthesis process or starting materials. For instance, trace amounts of transition metals from catalysts could be identified and quantified.

Illustrative ICP-MS Data for a this compound Sample

| Element | Measured Concentration (mg/kg) | Detection Limit (mg/kg) |

| Sodium (Na) | 21.5% (by weight) | 0.01 |

| Sulfur (S) | 15.8% (by weight) | 0.1 |

| Iron (Fe) | 5.2 | 0.05 |

| Copper (Cu) | <1.0 | 0.02 |

| Lead (Pb) | <0.5 | 0.01 |

This table presents illustrative data to demonstrate the type of results obtained from an ICP-MS analysis. The concentrations of Na and S are expected based on the compound's formula, while other elements are hypothetical impurities.

Energy Dispersive X-ray Spectroscopy (EDS) and Mapping